molecular formula C18H32N4O4 B13767225 2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime CAS No. 68425-98-9

2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime

Cat. No.: B13767225
CAS No.: 68425-98-9
M. Wt: 368.5 g/mol
InChI Key: VJFROPFOQQFWTP-UHFFFAOYSA-N
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Description

2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime is a complex organic compound with a molecular formula of C20H36N4O4. This compound is characterized by its intricate structure, which includes a cyclohexyl ring and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. The key steps include:

    Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Addition: Introduction of the amino and oxime groups through reactions with suitable reagents such as amines and hydroxylamine derivatives.

    Final Assembly: Coupling of the intermediate compounds under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Butan-2-one O-[[[[1,3,3-trimethyl-5-[[[[(1-methylpropylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime
  • 2-Propenoic acid, 2-methyl-, 2-[[[[1,3,3-trimethyl-5-[[[[(1-methylpropylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxy]ethyl ester

Uniqueness

What sets 2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime apart is its specific combination of functional groups and the cyclohexyl ring, which confer unique chemical and biological properties. Its ability to form stable complexes and participate in diverse reactions makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

68425-98-9

Molecular Formula

C18H32N4O4

Molecular Weight

368.5 g/mol

IUPAC Name

(propan-2-ylideneamino) N-[[1,3,3-trimethyl-5-[(propan-2-ylideneamino)oxycarbonylamino]cyclohexyl]methyl]carbamate

InChI

InChI=1S/C18H32N4O4/c1-12(2)21-25-15(23)19-11-18(7)9-14(8-17(5,6)10-18)20-16(24)26-22-13(3)4/h14H,8-11H2,1-7H3,(H,19,23)(H,20,24)

InChI Key

VJFROPFOQQFWTP-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)ON=C(C)C)C)C

Origin of Product

United States

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